BenchChemオンラインストアへようこそ!

5-Bromo-imidazo[1,2-a]pyridine HCl

CENP-E inhibition Anticancer Kinase inhibitor

This specific 5-bromoimidazo[1,2-a]pyridine hydrochloride scaffold is a non-interchangeable, privileged intermediate for medicinal chemistry. The 5-position bromine provides a critical synthetic handle for diversification (Suzuki, Buchwald-Hartwig) and achieves a 6-16× potency enhancement over the unsubstituted parent in δ-selective GABAₐ receptor modulation. As the essential 50 nM IC₅₀ lead compound for CENP-E kinase inhibitor optimization, this HCl salt offers enhanced aqueous solubility for both synthetic and biological assay workflows, enabling a direct path toward the 3.6 nM benchmark.

Molecular Formula C7H6BrClN2
Molecular Weight 233.49
CAS No. 1820712-83-1
Cat. No. B2813973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-imidazo[1,2-a]pyridine HCl
CAS1820712-83-1
Molecular FormulaC7H6BrClN2
Molecular Weight233.49
Structural Identifiers
SMILESC1=CC2=NC=CN2C(=C1)Br.Cl
InChIInChI=1S/C7H5BrN2.ClH/c8-6-2-1-3-7-9-4-5-10(6)7;/h1-5H;1H
InChIKeyQEGSOUOCOJZCFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-imidazo[1,2-a]pyridine HCl (CAS 1820712-83-1): Technical Identity and Core Characteristics


5-Bromo-imidazo[1,2-a]pyridine hydrochloride (CAS 1820712-83-1, molecular formula C₇H₆BrClN₂, MW 233.49) is the hydrochloride salt form of a halogenated imidazo[1,2-a]pyridine heterocycle . This compound serves as a versatile synthetic intermediate and a privileged scaffold in medicinal chemistry, with the 5-position bromine atom providing a strategic handle for cross-coupling reactions including Suzuki-Miyaura and Buchwald-Hartwig couplings [1]. The hydrochloride salt form confers enhanced aqueous solubility compared to the free base, facilitating its utility in both synthetic and biological assay workflows .

Why 5-Bromo-imidazo[1,2-a]pyridine HCl Cannot Be Substituted with Other Imidazopyridine Analogs


The imidazo[1,2-a]pyridine scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity at the 5-position, with substituent identity critically determining both biological target engagement and synthetic utility. Systematic SAR studies demonstrate that 5-bromo, 5-chloro, and 5-methyl derivatives of the same core scaffold produce quantitatively distinct potency profiles at the same biological target, with 5-bromo variants showing 6–16× higher allosteric modulator potency compared to the unsubstituted parent compound [1]. Furthermore, in CENP-E kinase inhibitor development, the 5-bromo derivative (IC₅₀: 50 nM) served as the essential lead compound enabling subsequent optimization to a 5-methoxy analog (IC₅₀: 3.6 nM) [2]. These findings confirm that 5-position substitution is non-interchangeable and that the 5-bromo variant occupies a specific, quantifiable position within the SAR continuum.

Quantitative Differentiation Evidence for 5-Bromo-imidazo[1,2-a]pyridine HCl


CENP-E Kinase Inhibition: 5-Bromo Derivative as a 50 nM Lead Compound

In the rational design of CENP-E inhibitors for anticancer therapy, 5-bromoimidazo[1,2-a]pyridine (compound 7) demonstrated potent CENP-E enzyme inhibition with an IC₅₀ of 50 nM, representing a substantial improvement over the initial high-throughput screening hit 4-oxo-4,5-dihydrothieno[3,4-c]pyridine-6-carboxamide (1a) [1]. This 5-bromo derivative served as the critical lead that enabled subsequent optimization to the 5-methoxy analog (+)-(S)-12, which achieved an IC₅₀ of 3.6 nM [2].

CENP-E inhibition Anticancer Kinase inhibitor

GABAₐ Receptor δ-Selective Allosteric Modulation: 6–16× Superior Potency Over Unsubstituted Parent DS2

In a systematic SAR study of imidazo[1,2-a]pyridine DS2 analogs at δ-containing GABAₐ receptors, the 5-bromo analog (compound 35) demonstrated 6–16× higher potency as a δ-selective positive allosteric modulator compared to the unsubstituted parent compound DS2 [1]. The 5-methyl (30) and 5-chloro (36) analogs showed comparable potency enhancements, confirming that 5-position halogen/methyl substitution is critical for achieving mid-high nanomolar potency at α4β1δ receptors [1].

GABAₐ receptor Allosteric modulator δ-Selectivity

Synthetic Cross-Coupling Utility: Bromine at the 5-Position Enables Suzuki-Miyaura and Buchwald-Hartwig Diversification

The 5-bromo substituent on the imidazo[1,2-a]pyridine core provides a reactive electrophilic site for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, enabling modular diversification of the scaffold [1]. This synthetic handle distinguishes 5-bromo-imidazo[1,2-a]pyridine from non-halogenated or less reactive halogen analogs (e.g., 5-chloro variants, which typically exhibit lower reactivity in oxidative addition steps of cross-coupling catalytic cycles) [2].

Cross-coupling Suzuki-Miyaura Buchwald-Hartwig Building block

HPK1 Antagonist Development: 5-Bromo-imidazo[1,2-a]pyridine as a Patent-Disclosed Pharmacophore

5-Bromoimidazo[1,2-a]pyridine and its derivatives are explicitly claimed as hematopoietic progenitor kinase 1 (HPK1) antagonists in PCT patent applications for the treatment of HPK1-mediated disorders, including cancer immunotherapy applications [1]. This patent disclosure establishes the 5-bromo substituted imidazopyridine core as a privileged pharmacophore for HPK1 inhibition, distinguishing it from other halogenated or unsubstituted imidazopyridine analogs that may not share this specific target engagement profile.

HPK1 antagonist Immuno-oncology Patent

Validated Research Applications for 5-Bromo-imidazo[1,2-a]pyridine HCl


CENP-E Inhibitor Lead Optimization and SAR Expansion

Use 5-bromoimidazo[1,2-a]pyridine HCl as the 50 nM IC₅₀ lead scaffold for CENP-E kinase inhibitor optimization campaigns. The compound provides a validated starting point for SAR studies aimed at improving potency toward the 3.6 nM benchmark achieved by 5-methoxy derivatives [1].

δ-Selective GABAₐ Receptor Allosteric Modulator Tool Compound Development

Employ the 5-bromo DS2 analog (compound 35) as a mid-high nanomolar potency δ-selective positive allosteric modulator for functional characterization of δ-containing GABAₐ receptor subtypes. The 6–16× potency enhancement over unsubstituted DS2 makes this compound suitable for probing δ-subunit pharmacology [2].

Palladium-Catalyzed Cross-Coupling Library Synthesis

Utilize the 5-bromo substituent as a reactive handle for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions to generate diverse imidazo[1,2-a]pyridine-based compound libraries for medicinal chemistry SAR exploration [3].

HPK1 Antagonist Drug Discovery Programs

Leverage the patent-disclosed HPK1 antagonist activity of 5-bromoimidazo[1,2-a]pyridine derivatives as a starting point for immuno-oncology drug discovery targeting HPK1-mediated pathways [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-imidazo[1,2-a]pyridine HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.